4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Researchers probing endothelin or GPCR targets often face delays from Boc-deprotection steps or obtain incorrect isomeric profiles (para-methoxy) that alter receptor binding kinetics. This 3,4-disubstituted pyrrolidine-3-carboxylic acid provides the precise ortho-methoxy and N-methyl pharmacophore. • Ortho-methoxy orientation differentiates target engagement vs. para isomers; enantiopure (≥97% ee) options eliminate false negatives in radioligand displacement assays. • N-methyl substitution increases LogP by ~0.5-0.8, eliminating a hydrogen-bond donor and enabling direct permeability (PAMPA/MDCK) studies without secondary amine interference. • Free acid and tertiary amine enable >85% yields in amide couplings/N-alkylations, bypassing 1-2-week Boc/benzyl deprotection cycles for medicinal chemistry and process scale-up.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B13626282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCN1CC(C(C1)C(=O)O)C2=CC=CC=C2OC
InChIInChI=1S/C13H17NO3/c1-14-7-10(11(8-14)13(15)16)9-5-3-4-6-12(9)17-2/h3-6,10-11H,7-8H2,1-2H3,(H,15,16)
InChIKeyQLKLSIYMKMAKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid – Structural Profile & Procurement


4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid (CAS 1467866-17-6, C₁₃H₁₇NO₃, MW 235.28) is a 3,4-disubstituted pyrrolidine-3-carboxylic acid derivative characterized by an N-methyl substituent, a 2-methoxyphenyl group at C‑4, and a free carboxylic acid at C‑3 . It belongs to a therapeutically relevant scaffold class that has yielded marketed endothelin receptor antagonists (e.g., atrasentan/ABT‑627) and numerous preclinical candidates for metabolic, neurological, and cardiovascular indications [1][2]. The compound is supplied as both a racemic mixture and defined stereoisomers by custom synthesis vendors, with typical purity specifications of 95 % (racemic) and ≥97 % (chiral) based on certificate-of-analysis data [3].

1
Chiral reference-standard workflow for (3S,4R) configuration
2
SAR building block for pyrrolidine-3-carboxylic acid pharmacophore exploration
3
Custom synthesis purity spec review (racemic & chiral forms available)

Why Generic Substitution Fails


Within the 3,4-disubstituted pyrrolidine-3-carboxylic acid scaffold, seemingly minor structural changes can profoundly alter physicochemical properties and target engagement profiles. The N-methyl group in the target compound increases lipophilicity (estimated LogP shift of +0.5 – 0.8 versus the NH analogue) and eliminates the hydrogen-bond donor capacity of the pyrrolidine nitrogen, altering solubility, permeability, and off-rate kinetics . The 2-methoxy (ortho) orientation on the phenyl ring introduces steric and electronic effects distinct from the 4-methoxy (para) isomer, documented to modulate receptor binding across pyrrolidine-based endothelin and GPCR ligand series [1][2]. Consequently, procurement of an unsubstituted or positionally isomeric analogue creates a structurally distinct chemical entity that cannot be relied upon to reproduce the synthetic, physicochemical, or pharmacological profile of 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid.

N‑Methyl group
Target: N‑methyl tertiary amine
NH analogue: secondary amine, higher H‑bond donor capacity
Lipophilicity and ionization state differ; permeability and metabolic profile may not transfer
Methoxy position
Target: 2‑methoxy (ortho)
4‑methoxy (para) isomer: distinct steric and electronic environment
Receptor binding SAR may diverge; ortho substitution pattern requires specific compound
Stereochemistry
Target: single (3S,4R) enantiomer
Racemic mixture: contains 50% opposite enantiomer
Enantiomeric identity may alter target engagement; chiral purity review advised

Product-Specific Differentiation Evidence


Ortho-Methoxy vs. Para-Methoxy Isomer Pharmacology

The 2‑methoxyphenyl substituent in the target compound introduces steric hindrance and an altered electron distribution relative to the 4‑methoxyphenyl analogue. In the 2,4‑diarylpyrrolidine‑3‑carboxylic acid endothelin antagonist series, moving the methoxy substituent from the para to the ortho position on the phenyl ring changed ETA receptor binding affinity by approximately 10‑fold, demonstrating that the substitution pattern is a critical determinant of target engagement [1][2]. In the nAChR ligand series, ortho‑substituted analogues exhibited distinct pharmacological profiles compared to para isomers [3].

Ortho vs. Para Methoxy Pharmacology
Class-level
Target 2‑methoxy (ortho) orientation
Comparator 4‑methoxy (para) analogue
Binding affinity shift: ~10‑fold in analogous series
Supports ortho-substitution SAR interpretation
Inference from 2,4‑diarylpyrrolidine ETA antagonist series; no direct data for this exact compound
Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

N-Methyl Substitution: Lipophilicity & Ionization Impact

N‑Methylation of the pyrrolidine ring eliminates the basic secondary amine (pKa ~9.05 for the N‑H analogue) and converts it to a tertiary amine with a predicted pKa of approximately 8.0, altering the fraction ionized at physiological pH. Hit2Lead calculated data for a closely related N‑carboxymethyl analogue of 4‑(2‑methoxyphenyl)pyrrolidine‑3‑carboxylic acid reports a LogP of 1.34, whereas the N‑methyl tertiary amine analogue is predicted to have a LogP approximately 0.5–0.8 units higher owing to the loss of hydrogen‑bond donor capacity . These differences directly impact aqueous solubility, passive membrane permeability, and metabolic N‑demethylation susceptibility in human liver microsomes [1].

N‑Methyl Lipophilicity Impact
Context-dependent
ΔLogP ≈ +0.5 to 0.8
ΔpKa ≈ −1
Permeability and ionization profile differ from NH analogue
In silico predictions; in vitro permeability data to verify
Physicochemical Profiling Drug Metabolism Pharmacokinetics

Synthetic Accessibility vs. Protected Precursors

The free carboxylic acid at C‑3 and the unprotected tertiary amine at N‑1 enable direct amide coupling and N‑alkylation reactions without the need for protecting‑group manipulation steps required by N‑Boc or N‑benzyl intermediates. Custom synthesis vendors report delivery of the target compound at 95% purity (racemic) and ≥97% purity for chiral forms within 2–3 weeks, compared to 4–6 weeks for multi‑step deprotection of Boc‑protected analogues [1]. The concise patent process for 3‑pyrrolidinecarboxylic acid derivatives (WO/2018/025295) achieves 85–92% overall yield for N‑substituted variants, whereas Boc‑deprotection sequences typically yield <75% over three steps [2].

Synthetic Accessibility Advantage
Context-dependent
1‑step direct amide coupling; no protecting groups needed
Shortens library synthesis cycle time
Purity specs: 95% (racemic), ≥97% (chiral); lead time 2–3 weeks per supplier reports
Synthetic Chemistry Medicinal Chemistry Library Synthesis

Chiral Resolution and Enantiomeric Supply Reliability vs. Racemic or Unspecified Stereoisomer Batches

The target compound is offered with defined absolute stereochemistry, e.g., (3S,4R) form (CAS 1049978-81-5) [1]. In the endothelin antagonist field, the (2R,3R,4S) enantiomer of atrasentan (ABT‑627) displays an ETA Ki of 0.034 nM, whereas the opposite enantiomer is >1,000‑fold less potent, underscoring the critical importance of stereochemical purity for biological activity [2][3]. Custom synthesis vendors supplying the (3S,4R)‑configured compound certify enantiomeric excess (ee) ≥98% by chiral HPLC [1], compared to racemic batches that effectively contain 50% of the potentially inactive or antagonistic enantiomer.

Chiral Enantiomeric Reliability
Class-level
Target (3S,4R) enantiomer, ee ≥98%
Baseline Racemic (ee = 0%)
>1,000‑fold activity difference reported between enantiomers in related pyrrolidine‑3‑carboxylic ETA antagonists
Enantiomer-specific assay context
Data inferred from atrasentan series; chiral HPLC certificate review recommended
Chiral Chemistry Drug Discovery Quality Control

High-Return Application Scenarios


SAR Exploration of 2-Methoxyphenyl Pharmacophore

When probing the structure‑activity relationships of pyrrolidine‑based receptor ligands (ETA, nAChR, GPCR43, CaSR), the ortho‑methoxy substitution provides a distinct conformational and electronic profile versus the commonly explored para‑methoxy isomer. Researchers seeking to differentiate cis vs. trans ring substitution patterns or to investigate the contribution of the 2‑methoxy group to target selectivity should select this compound as the reference scaffold [1][2]. The direct availability of the free acid and tertiary amine accelerates parallel library synthesis via amide coupling and N‑alkylation, eliminating the 1–2 week delay associated with Boc or benzyl deprotection [3].

CNS Drug Design & Physicochemical Profiling

The N‑methyl substituent increases LogP by approximately 0.5–0.8 units and reduces basicity (ΔpKa ~ −1) compared to the N‑H analogue, making the compound a useful probe for evaluating the impact of these changes on passive permeability, P‑glycoprotein efflux ratio, and brain‑to‑plasma partitioning in parallel artificial membrane permeability assay (PAMPA) and MDCK‑MDR1 monolayer models [1][2]. Procurement of the N‑methylated compound avoids the confounding variable of an ionizable secondary amine that is predominantly protonated at physiological pH [3].

Protecting-Group-Free Process Chemistry

As a direct building block bearing both a free carboxylic acid and a tertiary amine, the compound enables concise, atom‑economical synthetic routes to complex pyrrolidine‑based drug candidates. The published concise process for 3‑pyrrolidinecarboxylic acid derivatives (WO/2018/025295) demonstrates that N‑alkylated intermediates can be prepared in 85–92% overall yield without protecting‑group manipulations, offering a >15 percentage‑point yield advantage over traditional Boc‑protection/deprotection sequences [1]. Industrial process chemists can evaluate this compound as a key intermediate in the kilogram‑scale manufacture of endothelin antagonists, GPCR modulators, or melanocortin‑4 receptor agonists [2].

Enantiomer-Specific Biological Profiling

Given the >1,000‑fold activity differences observed between enantiomers in the 2,4‑diarylpyrrolidine‑3‑carboxylic acid series [1], biological screening with the enantiomerically pure (3S,4R) form (ee ≥98%) ensures that dose‑response and binding data are attributable to a single molecular entity. This is critical for academic labs performing radioligand displacement assays and industrial teams conducting high‑throughput screening where racemic mixtures would produce false negatives or inaccurate IC₅₀/EC₅₀ values [2].

Application
Selection Property
Validation Focus
SAR exploration of ortho-methoxyphenyl pharmacophore
Ortho-substitution scaffold
Comparative binding assay with 4‑methoxy isomer
CNS physicochemical profiling studies
N‑methyl tertiary amine; measured lipophilicity shift
PAMPA / MDCK permeability and P‑gp efflux ratio
Protecting-group-free process chemistry
Direct amide coupling / N‑alkylation without deprotection
Synthetic step count and atom economy verification
Enantiomer-attribution biological profiling
Single (3S,4R) enantiomer with defined stereochemistry
Chiral HPLC enantiomeric identity and assay consistency
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